6-Chloropyrazine-2-carbonyl chloride
Overview
Description
6-Chloropyrazine-2-carbonyl chloride is a chemical compound with the molecular formula C5H2ClN2OCl It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Preparation Methods
The synthesis of 6-Chloropyrazine-2-carbonyl chloride typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted into the corresponding acyl chloride. This method is widely used in laboratory settings for the preparation of this compound .
In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the use of 2,4,6-trichlorobenzoyl chloride as a reagent, which avoids the use of thionyl chloride, a compound listed under the Chemical Weapons Convention .
Chemical Reactions Analysis
6-Chloropyrazine-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include amines and alcohols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 6-chloropyrazine-2-carboxylic acid.
Condensation Reactions: It can react with amines to form amides, which are valuable intermediates in the synthesis of various pharmaceuticals.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aniline yields 6-chloropyrazine-2-carboxamide .
Scientific Research Applications
6-Chloropyrazine-2-carbonyl chloride has diverse applications in scientific research:
Medicine: It serves as a precursor in the synthesis of potential anti-tuberculosis agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloropyrazine-2-carbonyl chloride and its derivatives involves the inhibition of specific enzymes and pathways in microorganisms. For instance, its derivatives have been shown to inhibit the enzyme enoyl-ACP-reductase in Mycobacterium tuberculosis, which is essential for the synthesis of mycolic acids, a key component of the bacterial cell wall .
Comparison with Similar Compounds
6-Chloropyrazine-2-carbonyl chloride can be compared with other similar compounds, such as:
6-Chloropyrazine-2-carboxylic acid: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
5-Fluoropyrazine-2-carboxylic acid: This compound has been studied for its herbicidal properties and shows structural similarities with this compound.
3-Chloropyrazine-2-carboxamide: This compound exhibits antibacterial activity and is structurally related to this compound.
The uniqueness of this compound lies in its specific reactivity and the range of bioactive derivatives that can be synthesized from it.
Properties
IUPAC Name |
6-chloropyrazine-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYKRNKLQNXGDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569093 | |
Record name | 6-Chloropyrazine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148673-71-6 | |
Record name | 6-Chloropyrazine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.